molecular formula C15H15ClN2O5 B5135673 5-(3-chloro-4-isopropoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

5-(3-chloro-4-isopropoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B5135673
M. Wt: 338.74 g/mol
InChI Key: KWAPLUGXMFGVPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-chloro-4-isopropoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as CIMP-1, is a pyrimidine derivative that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 5-(3-chloro-4-isopropoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This may explain why it has been found to be effective in inhibiting the growth of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor properties, 5-(3-chloro-4-isopropoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to have a number of other biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals. It has also been found to have anti-inflammatory properties, which may be useful in treating a range of inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(3-chloro-4-isopropoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its wide range of biochemical and physiological effects. This makes it a versatile compound that can be used in a variety of different studies. However, one limitation of using 5-(3-chloro-4-isopropoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are a number of potential future directions for research on 5-(3-chloro-4-isopropoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is in further investigating its anti-tumor properties and exploring its potential as a cancer treatment. Other potential areas of study include its antioxidant and anti-inflammatory properties, as well as its potential as a treatment for other conditions such as neurodegenerative diseases.
In conclusion, 5-(3-chloro-4-isopropoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a promising compound that has a wide range of potential applications in scientific research. Its anti-tumor properties, antioxidant and anti-inflammatory effects, and other biochemical and physiological effects make it a versatile compound that can be used in a variety of different studies. Further research is needed to fully understand its mechanism of action and explore its potential as a treatment for various conditions.

Synthesis Methods

The synthesis of 5-(3-chloro-4-isopropoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 3-chloro-4-isopropoxy-5-methoxybenzaldehyde with ethyl acetoacetate and ammonium acetate in the presence of acetic acid. The resulting product is then treated with hydrochloric acid to yield the final compound.

Scientific Research Applications

5-(3-chloro-4-isopropoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to have a number of potential applications in scientific research. One of the most promising areas of study is in the field of cancer research. Studies have shown that 5-(3-chloro-4-isopropoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has anti-tumor properties and may be effective in inhibiting the growth of cancer cells.

properties

IUPAC Name

5-[(3-chloro-5-methoxy-4-propan-2-yloxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O5/c1-7(2)23-12-10(16)5-8(6-11(12)22-3)4-9-13(19)17-15(21)18-14(9)20/h4-7H,1-3H3,(H2,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWAPLUGXMFGVPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1Cl)C=C2C(=O)NC(=O)NC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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